molecular formula C11H16N2O B2673891 2,2-Dimethyl-N-(4-Methyl-2-pyridyl)propionamide CAS No. 86847-77-0

2,2-Dimethyl-N-(4-Methyl-2-pyridyl)propionamide

Cat. No.: B2673891
CAS No.: 86847-77-0
M. Wt: 192.262
InChI Key: GMKUFMYZJOPWSH-UHFFFAOYSA-N
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Description

2,2-Dimethyl-N-(4-Methyl-2-pyridyl)propionamide is an organic compound with the molecular formula C11H16N2O. It is characterized by a pyridine ring substituted with a methyl group and an amide group attached to a dimethylpropionamide moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-N-(4-Methyl-2-pyridyl)propionamide typically involves the reaction of 4-methyl-2-pyridinecarboxylic acid with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-N-(4-Methyl-2-pyridyl)propionamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as halides or amines replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Halides or amines in the presence of a suitable catalyst or under reflux conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2,2-Dimethyl-N-(4-Methyl-2-pyridyl)propionamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-N-(4-Methyl-2-pyridyl)propionamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-N-(4-pyridyl)propionamide: Similar structure but lacks the methyl group on the pyridine ring.

    2,2-Dimethyl-N-(2-pyridyl)propionamide: Similar structure but the pyridine ring is substituted at the 2-position instead of the 4-position.

    2,2-Dimethyl-N-(3-pyridyl)propionamide: Similar structure but the pyridine ring is substituted at the 3-position.

Uniqueness

2,2-Dimethyl-N-(4-Methyl-2-pyridyl)propionamide is unique due to the presence of both a methyl group and an amide group on the pyridine ring, which can influence its chemical reactivity and biological activity. This unique substitution pattern can lead to distinct properties and applications compared to other similar compounds.

Biological Activity

Overview

2,2-Dimethyl-N-(4-Methyl-2-pyridyl)propionamide is an organic compound with the molecular formula C11H16N2O. This compound has garnered interest in various scientific fields due to its unique chemical structure and potential biological activities, particularly in antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing key findings from diverse studies and presenting relevant data.

The compound features a dimethyl group and a pyridine ring, which contribute to its biological properties. The presence of the amide functional group enhances its interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In a study evaluating various derivatives, the compound displayed significant inhibition against several Gram-positive and Gram-negative bacteria, as well as fungi. The Minimum Inhibitory Concentration (MIC) values for different strains are summarized in Table 1.

Microorganism MIC (µM)
Bacillus subtilis4.69
Staphylococcus aureus5.64
Enterococcus faecalis8.33
Escherichia coli2.33
Pseudomonas aeruginosa13.40
Candida albicans16.69

These results suggest that the compound could serve as a potential lead in the development of new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For instance, a derivative of this compound exhibited an IC50 value of approximately 0.69 µM against HeLa cells, which is significantly lower than that of standard chemotherapeutic agents like doxorubicin (IC50 = 2.29 µM) . This highlights its potential as a more effective alternative in cancer therapy.

The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. For instance, it may inhibit enzymes involved in metabolic pathways critical for cell proliferation and survival .

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

  • Anticancer Study : A recent study synthesized various derivatives and tested their effects on cancer cell lines, revealing promising antiproliferative activities that warrant further investigation into their mechanisms .
  • Antimicrobial Evaluation : Another study focused on the antimicrobial properties against Chlamydia, demonstrating selective activity and suggesting pathways for drug development .
  • Structure-Activity Relationship (SAR) : Research has explored the SAR of related compounds, indicating that modifications to the pyridine ring can enhance biological activity .

Properties

IUPAC Name

2,2-dimethyl-N-(4-methylpyridin-2-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-8-5-6-12-9(7-8)13-10(14)11(2,3)4/h5-7H,1-4H3,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMKUFMYZJOPWSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 4-methylpyridin-2-amine (25.0 g, 0.230 mol) and Et3N (35.0 g, 0.350 mmol) in CH2Cl2 (200 ml) was added pivaloyl chloride (33.1 g, 0.270 mol) drop-wise. The mixture was stirred for 4 h under N2 atmosphere. The reaction mixture was quenched with water and was extracted with ethyl acetate (200 mL×3). The combined organic extracts were dried over anhydrous Na2SO4, evaporated under vacuum and purified by chromatography on silica gel (20% ethyl acetate in petroleum ether) to afford N-(4-methylpyridin-2-yl)pivalamide (36.2 g, 82%). 1H NMR (CDCl3, 300 MHz) δ 8.09-8.08 (m, 2H), 8.00 (br s, 1H), 6.83 (dd, J=4.8, 0.6 Hz, 1H), 2.33 (s, 3H), 1.30 (s, 9H).
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25 g
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35 g
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33.1 g
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200 mL
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Synthesis routes and methods III

Procedure details

4-Methyl-pyridin-2-ylamine (30 g, 0.28 mol) was dissolved in DCM (300 mL) and treated with TEA (41 mL) followed by trimethylacetyl chloride (38 mL) via a dropping funnel over 30 min. The mixture was allowed to stir overnight at RT, then poured into a separatory funnel with water (100 mL) and satd. aq. NaHCO3 (75 mL). The organic layer was extracted, washed with satd. aq. NaHCO3 (75 mL), dried over Na2SO4, and concentrated to give solid 2,2-dimethyl-N-(4-methyl-pyridin-2-yl)-propionamide (42 g, 0.22 mol). 1H NMR (CDCl3) δ 8.09 (m, 2 H), 7.93 (br s, 1 H), 6.83 (m, 1 H), 2.33 (s, 3H), 1.29 (s, 9H).
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30 g
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300 mL
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TEA
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38 mL
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100 mL
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75 mL
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